2-Benzoimidazol-1-yl-phenylamine
Description
Evolution and Academic Significance of Benzimidazole (B57391) Core Structures in Medicinal Chemistry and Materials Science
The benzimidazole nucleus, formed by the fusion of a benzene (B151609) ring with an imidazole (B134444) ring, has a rich history in chemical research. Its structural similarity to naturally occurring purines was an early indicator of its biological potential. This initial observation has since been borne out by the development of numerous benzimidazole-containing drugs with a wide array of therapeutic applications. chemicalbook.comconnectjournals.com These include anthelmintics (e.g., albendazole), proton pump inhibitors (e.g., omeprazole), antihistamines, and antihypertensives. connectjournals.com The versatility of the benzimidazole scaffold allows for substitutions at various positions, enabling the fine-tuning of its biological activity. researchgate.netscholarsresearchlibrary.com This has made it a focal point for drug discovery efforts, with ongoing research exploring its potential as an antiviral, anticancer, and antimicrobial agent. connectjournals.comcymitquimica.com
In the realm of materials science, the benzimidazole core is prized for its thermal stability, and its electron-rich nature makes it a valuable component in the design of advanced materials. Benzimidazole derivatives have found applications in the development of organic light-emitting diodes (OLEDs), fluorescent sensors, and corrosion inhibitors. mdpi.com The ability of the benzimidazole structure to participate in hydrogen bonding and π-π stacking interactions also makes it a useful building block in the construction of supramolecular assemblies and polymers with tailored properties. google.com The ongoing exploration of new synthetic methodologies, including green chemistry approaches, continues to expand the accessibility and application of benzimidazole-based materials.
Distinctive Features and Research Relevance of the 2-Benzoimidazol-1-yl-phenylamine Scaffold
The compound this compound is a specific isomer within the broader class of aminophenyl-benzimidazoles. Its structure is characterized by a phenylamine group attached to the 1-position of the benzimidazole ring, with the main benzimidazole structure being at the 2-position. This linkage is distinct from its more commonly studied isomer, 2-(1H-benzo[d]imidazol-2-yl)aniline, where the phenylamine is attached at the 2-position of the benzimidazole.
The specific placement of the phenylamine group at the N-1 position of the benzimidazole ring in this compound introduces a degree of rotational freedom and specific electronic properties that differentiate it from its isomers. This unique arrangement can influence the molecule's conformation, polarity, and ability to act as a ligand for metal ions.
While extensive research on the specific applications of this compound is not widely available in peer-reviewed literature, the general class of aminophenyl-benzimidazoles has attracted research interest. The presence of both a benzimidazole moiety and a phenylamine group suggests potential for a range of applications. For instance, the amino group can be a site for further chemical modification, allowing for the synthesis of more complex derivatives.
The potential research relevance of the this compound scaffold can be inferred from the known properties of related compounds. The benzimidazole core is a known pharmacophore, and the phenylamine group can modulate biological activity. Therefore, it is conceivable that this scaffold could serve as a basis for the design of new therapeutic agents. However, without specific experimental data, this remains a theoretical proposition.
In materials science, the nitrogen atoms in the benzimidazole ring and the amino group of the phenylamine substituent could act as coordination sites for metal ions, suggesting potential applications in catalysis or as building blocks for metal-organic frameworks (MOFs). The aromatic nature of the entire molecule also points towards potential use in organic electronics, although this would require further investigation.
It is important to underscore that while the structural features of this compound suggest potential areas of research, there is a clear lack of specific studies on this particular molecule. Future research would be necessary to elucidate its precise properties and validate any potential applications.
| Property | Value |
| Molecular Formula | C13H11N3 |
| Molecular Weight | 209.25 g/mol |
| CAS Number | 26268-23-5 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(benzimidazol-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c14-10-5-1-3-7-12(10)16-9-15-11-6-2-4-8-13(11)16/h1-9H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVRSJOPEQZUTBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)N2C=NC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70416154 | |
| Record name | 2-Benzoimidazol-1-yl-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70416154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26268-23-5 | |
| Record name | 2-Benzoimidazol-1-yl-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70416154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Crystallographic Structural Elucidation of 2 Benzoimidazol 1 Yl Phenylamine and Its Derivatives
Comprehensive Spectroscopic Characterization
Spectroscopic techniques are indispensable for determining the structure of complex organic molecules. The following sections detail the characterization of 2-Benzoimidazol-1-yl-phenylamine derivatives using a suite of advanced spectroscopic methods. The data presented is primarily based on the analysis of N-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2-(trifluoromethyl)phenyl)-4,5-dihydrothiazol-2-amine, a representative derivative.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Vibrations
Vibrational spectroscopy provides insight into the functional groups and bonding arrangements within a molecule. The Fourier-transform infrared (FT-IR) spectrum of the derivative N-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2-(trifluoromethyl)phenyl)-4,5-dihydrothiazol-2-amine reveals key vibrational frequencies that confirm its structure.
The analysis shows characteristic bands for C-H, C=N, C-N, C-F, and C-S stretching vibrations. For instance, the symmetric C-H stretching vibrations appear around 2850 cm⁻¹ and 2825 cm⁻¹. researchgate.netmdpi.com The C-F stretching, indicative of the trifluoromethyl group, is observed at 1149 cm⁻¹ and 1036 cm⁻¹, which aligns well with theoretically calculated values. researchgate.netmdpi.com The C-S stretching band, confirming the thiazole (B1198619) moiety, is found at 773 cm⁻¹. researchgate.netmdpi.com
Table 1: Key FT-IR Vibrational Frequencies for a this compound Derivative
| Functional Group | Vibrational Mode | Observed Frequency (cm⁻¹) | Reference |
|---|---|---|---|
| Aromatic C-H | Stretching | 3110 | researchgate.netmdpi.com |
| Symmetric C-H | Stretching | 2850, 2825 | researchgate.netmdpi.com |
| C=N (Imidazole) | Stretching | 1577, 1548 | researchgate.netmdpi.com |
| C-F | Stretching | 1149, 1036 | researchgate.netmdpi.com |
| C-S (Thiazole) | Stretching | 773 | researchgate.netmdpi.com |
Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR) for Elucidating Chemical Connectivity and Proton/Carbon Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon and proton framework of a molecule. For N-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2-(trifluoromethyl)phenyl)-4,5-dihydrothiazol-2-amine, both ¹H and ¹³C NMR spectra have been recorded and compared with theoretical values, showing good correlation. researchgate.netmdpi.com
In the ¹H NMR spectrum, the aromatic protons resonate in the range of δ 6.96 to 8.03 ppm. researchgate.netmdpi.com The ¹³C NMR spectrum shows characteristic signals for the different carbon environments within the molecule, including the aliphatic carbons of the thiazole ring and the aromatic carbons of the benzimidazole (B57391) and phenyl rings. researchgate.netmdpi.com For example, in N-alkylated 2-(substituted phenyl)-1H-benzimidazole derivatives, the N-H proton of the parent benzimidazole (if present) typically appears as a singlet in the downfield region of δ 12.73–12.90 ppm, while the aromatic carbons display signals in the δ 110–161 ppm range. acs.org
Table 2: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a this compound Derivative
| Nucleus | Observed Chemical Shift (ppm) | Assignment | Reference |
|---|---|---|---|
| ¹H | 6.96 - 8.03 | Aromatic Protons | researchgate.netmdpi.com |
| ¹³C | 34.05 | Aliphatic (Thiazole) | mdpi.com |
| ¹³C | 61.40, 68.76 | Aliphatic (Thiazole, CH₂) | mdpi.com |
| ¹³C | 110.19 - 142.82 | Aromatic & Imidazole (B134444) Carbons | mdpi.com |
Ultraviolet-Visible Spectroscopy for Electronic Transitions and Conjugation Effects
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. The UV-Vis spectrum of N-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2-(trifluoromethyl)phenyl)-4,5-dihydrothiazol-2-amine shows an absorption maximum (λ_max) at 354 nm. researchgate.net This absorption corresponds to electronic transitions within the conjugated π-system of the molecule. The position of the absorption maximum is influenced by the extent of conjugation and the presence of various functional groups. For comparison, azo dyes derived from the isomer 4-(1H-benzo[d]imidazol-2-yl)aniline exhibit absorption maxima that are sensitive to solvent polarity, indicating solvatochromic behavior. dntb.gov.ua
Table 3: UV-Vis Absorption Data for a this compound Derivative
| Compound | λ_max (nm) | Solvent | Reference |
|---|---|---|---|
| N-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2-(trifluoromethyl)phenyl)-4,5-dihydrothiazol-2-amine | 354 | Not Specified | researchgate.net |
Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is used to determine the exact molecular weight of a compound and to study its fragmentation patterns, which aids in structural elucidation. While detailed mass spectrometric data for a 1-substituted derivative was not found in the reviewed literature, data for the isomeric compound 4-(1H-benzo[d]imidazol-2-yl)aniline (Molecular Formula: C₁₃H₁₁N₃) provides a useful reference. Its mass spectrum shows a molecular ion peak (M⁺) at m/z 209, corresponding to its molecular weight, and an M+1 peak at m/z 210. elsevierpure.com This confirms the elemental composition of the isomer. Similar analysis would be expected to confirm the molecular weight of this compound and its derivatives.
Table 4: Mass Spectrometry Data for the Isomer 4-(1H-benzo[d]imidazol-2-yl)aniline
| m/z | Relative Intensity (%) | Assignment | Reference |
|---|---|---|---|
| 210 | 17 | [M+H]⁺ | elsevierpure.com |
| 209 | 100 | [M]⁺ | elsevierpure.com |
| 208 | 48 | [M-H]⁺ | elsevierpure.com |
X-ray Crystallographic Analysis
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and conformational details.
Determination of Molecular Conformation and Torsion Angles
The conformation of benzimidazole derivatives is characterized by the dihedral angles between the planes of the various rings. In derivatives of 1-phenyl-1H-benzimidazole, the rings are not coplanar.
For the derivative 2-(1-Phenyl-1H-benzimidazol-2-yl)phenol, the benzimidazole unit is nearly planar. iucr.org The dihedral angle between the benzimidazole plane and the phenyl ring at the N1 position is 68.98 (6)°, while the angle with the phenol (B47542) ring at the C2 position is 20.38 (7)°. iucr.org The two attached aromatic rings (phenyl and phenol) have a dihedral angle of 64.30 (7)° between them. iucr.org
In another derivative, 2-(4-Methoxyphenyl)-1-phenyl-1H-benzimidazole, the 1H-benzimidazole ring forms dihedral angles of 48.00 (6)° with the 4-methoxyphenyl (B3050149) ring and 64.48 (6)° with the 1-phenyl ring. nih.gov These two substituted rings are inclined to one another by 58.51 (7)°. nih.gov This significant twisting between the rings is a common feature in this class of compounds.
Table 5: Selected Dihedral Angles (°) in 1-Phenyl-1H-benzimidazole Derivatives
| Compound | Ring System 1 | Ring System 2 | Dihedral Angle (°) | Reference |
|---|---|---|---|---|
| 2-(1-Phenyl-1H-benzimidazol-2-yl)phenol | Benzimidazole | 1-Phenyl | 68.98 (6) | iucr.org |
| Benzimidazole | 2-Phenol | 20.38 (7) | iucr.org | |
| 1-Phenyl | 2-Phenol | 64.30 (7) | iucr.org | |
| 2-(4-Methoxyphenyl)-1-phenyl-1H-benzimidazole | Benzimidazole | 1-Phenyl | 64.48 (6) | nih.gov |
| Benzimidazole | 2-(4-Methoxyphenyl) | 48.00 (6) | nih.gov |
Analysis of Intermolecular Interactions
The supramolecular assembly of this compound and its derivatives in the solid state is directed by a combination of well-defined non-covalent interactions. These include robust hydrogen bonding networks, and weaker but cumulatively significant C-H···π interactions. In halogenated derivatives, halogen bonds also play a crucial role in dictating the crystal packing.
Hydrogen Bonding Networks:
Hydrogen bonds are the principal architects of the supramolecular structures in benzimidazole derivatives. The benzimidazole core contains both a hydrogen bond donor (the N-H group) and acceptor sites (the imine nitrogen), while the phenylamine substituent provides an additional N-H donor. This functionality allows for the formation of a variety of hydrogen-bonding motifs.
In many benzimidazole structures, classic N-H···N hydrogen bonds are prevalent, leading to the formation of one-dimensional chains or cyclic dimers. For instance, in the crystal structure of 2-(1H-benzimidazol-2-yl)phenol, intermolecular N-H···O and O-H···N hydrogen bonds, along with intramolecular O-H···N hydrogen bonds, create a complex network that stabilizes the crystal lattice. Similarly, in salts of 2-amino-1H-benzimidazole, strong N-H···O hydrogen bonds between the benzimidazolium cation and the carboxylate anion are the dominant interactions, forming corrugated sheets. sigmaaldrich.comepa.gov
The presence of the aminophenyl group in this compound introduces further possibilities for hydrogen bonding. The amino group can act as a donor to the nitrogen atoms of the benzimidazole ring of an adjacent molecule, or to other acceptor groups in co-crystallized solvents or counter-ions.
Interactive Data Table: Representative Hydrogen Bond Geometries in Benzimidazole Derivatives
| Compound/Interaction | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) | Reference |
| 2-Amino-1H-benzimidazolium 3-phenylpropynoate | N-H···O | 0.89 | 1.83 | 2.71 | 170 | sigmaaldrich.com |
| 2-Amino-1H-benzimidazolium oct-2-ynoate | N-H···O | 0.87 | 1.88 | 2.74 | 169 | sigmaaldrich.com |
| 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid | O-H···N | 0.82 | 1.85 | 2.67 | 175 | epa.gov |
Halogen Bonds:
In derivatives of this compound that incorporate halogen atoms, halogen bonding can significantly influence or even dominate the crystal packing. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base, such as a nitrogen atom.
Studies on iodoimidazole derivatives have shown the formation of strong C-I···N and C-I···π halogen bonds. For example, in 1-benzyl-2-iodo-1H-benzimidazole, a C-I···π halogen-bonded dimer is observed. chemicalbook.com The strength and directionality of these interactions make them a powerful tool in crystal engineering, capable of directing molecules into specific arrangements like one-dimensional zigzag ribbons. chemicalbook.com
C-H···π Interactions:
In furan-substituted benzimidazoles, intermolecular C-H···π interactions between the furan (B31954) and benzimidazole rings have been identified and their interaction energies calculated. mdpi.com Similarly, in other derivatives, these interactions help to stabilize the packing of aromatic rings, often in a head-to-tail arrangement. mdpi.com The phenyl and benzimidazole rings of this compound provide ample opportunity for the formation of such interactions.
Investigation of Crystal Packing Motifs and Supramolecular Assemblies
Commonly observed motifs include:
Dimers: Molecules can associate into discrete pairs, often through complementary hydrogen bonds. For example, centrosymmetric R2(2)(8) graph set motifs, formed by pairs of N-H···N or N-H···O hydrogen bonds, are a recurring feature in benzimidazole crystal structures.
Chains: One-dimensional chains are frequently formed through catemeric N-H···N hydrogen bonds, where each molecule donates one hydrogen bond and accepts another, propagating the chain. These chains can be linear, zigzag, or helical.
Sheets: Two-dimensional sheets can be assembled from the packing of one-dimensional chains, held together by weaker interactions such as C-H···π or π-π stacking. In some cases, more complex hydrogen bonding patterns involving solvent molecules can also lead to the formation of sheet-like structures. nih.gov
Three-Dimensional Networks: The extension of these interactions in all three dimensions leads to the formation of a stable three-dimensional supramolecular network.
The specific supramolecular assembly of this compound would depend on the crystallization conditions, such as the solvent used, which can be incorporated into the crystal lattice and participate in the hydrogen-bonding network. The presence of the phenylamine substituent provides an additional site for interactions, potentially leading to more complex and varied packing arrangements compared to simpler benzimidazoles.
Correlation of Solid-State Structures with Solution-Phase Behavior
The relationship between the solid-state structure and solution-phase behavior of benzimidazole derivatives is a key area of investigation, with NMR spectroscopy being a primary tool for this purpose. A significant factor to consider is the phenomenon of prototropic tautomerism in N-unsubstituted benzimidazoles.
In solution, many N-unsubstituted benzimidazoles undergo rapid proton exchange between the two nitrogen atoms of the imidazole ring. bldpharm.com This tautomerism leads to a time-averaged structure on the NMR timescale, resulting in a simplified spectrum where chemically distinct atoms in the solid state become equivalent in solution. bldpharm.com For example, the C4 and C7, as well as the C5 and C6, positions of the benzimidazole ring often show averaged chemical shifts in solution. ijrpc.com
In the solid state, however, this tautomerism is typically frozen, and the molecule adopts a single, static conformation. As a result, solid-state NMR (CPMAS NMR) spectra often reveal distinct signals for atoms that are equivalent in solution. bldpharm.com By comparing the solution and solid-state NMR spectra, researchers can gain insight into the dynamics of proton transfer and the influence of the crystal environment on the molecular structure.
A synergistic approach combining X-ray crystallography, solution and solid-state NMR, and computational modeling is often employed to fully understand the structural and dynamic properties of such molecules. bldpharm.com While the crystal structure of this compound remains to be determined, such an approach would be invaluable in correlating its solid-state conformation with its behavior in solution.
Computational Chemistry and Theoretical Investigations of 2 Benzoimidazol 1 Yl Phenylamine
Density Functional Theory (DFT) Calculations
Density Functional Theory has emerged as a cornerstone of computational quantum chemistry, providing a robust framework for investigating the electronic properties of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the accurate prediction of various molecular attributes.
Electronic Structure Properties (HOMO-LUMO Energy Gaps, Frontier Molecular Orbitals)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and its susceptibility to electronic excitation.
In a study on 1,2-disubstituted benzimidazole (B57391) derivatives, DFT calculations at the B3LYP/6-311G* level of theory were employed to determine their frontier orbital energies. researchgate.net For these compounds, the HOMO was typically localized on the more electron-rich portions of the molecule, while the LUMO was distributed over the electron-deficient regions. The energy gap provides a measure of the molecule's reactivity; a smaller gap generally implies higher reactivity. nih.gov
For illustrative purposes, the calculated HOMO, LUMO, and energy gap values for a series of synthesized 1,2-disubstituted benzimidazole derivatives are presented below. Similar calculations for 2-Benzoimidazol-1-yl-phenylamine would be expected to show the HOMO localized on the phenylamine moiety and the benzimidazole ring, with the LUMO distributed over the benzimidazole system.
Interactive Table: Frontier Molecular Orbital Energies of 1,2-Disubstituted Benzimidazole Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Derivative 1 | -5.98 | -1.25 | 4.73 |
| Derivative 2 | -6.12 | -1.45 | 4.67 |
| Derivative 3 | -6.05 | -1.38 | 4.67 |
| Derivative 4 | -6.21 | -1.55 | 4.66 |
Data is illustrative and based on reported values for related benzimidazole derivatives. researchgate.net
Prediction and Validation of Spectroscopic Parameters (Vibrational Frequencies, Chemical Shifts)
DFT calculations are instrumental in predicting spectroscopic data, such as vibrational frequencies (FT-IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. These theoretical predictions, when compared with experimental data, serve to validate the computational model and provide a detailed assignment of the observed spectra.
In a theoretical study on 2-ethyl-1H-benzo[d]imidazole, calculations using the B3LYP method with a 6-31G(d) basis set showed good agreement between the calculated and experimental vibrational frequencies. researchgate.net Similarly, a study on ±1-(1H-Benzoimidazol-2-YL) Ethanol (B145695) utilized DFT/B3LYP/6-311++G(d,p) to calculate 1H and 13C NMR chemical shifts, which were found to be in good agreement with experimental values. icm.edu.pl
A similar computational approach for this compound would allow for the assignment of its characteristic vibrational modes and the prediction of its 1H and 13C NMR spectra, aiding in its structural characterization.
Interactive Table: Comparison of Experimental and Calculated Vibrational Frequencies for 2-ethyl-1H-benzo[d]imidazole
| Vibrational Mode | Experimental (cm⁻¹) | Calculated (B3LYP/6-31G(d)) (cm⁻¹) |
| NH stretch | 3107 | 3093 |
| CH stretch (aromatic) | 3065 | 3070 |
| CH stretch (ethyl) | 2985 | 3007 |
| C=N stretch | 1624 | 1630 |
Data is illustrative and based on reported values for a related benzimidazole derivative. researchgate.net
Molecular Electrostatic Potential (MESP) Surface Analysis for Reactive Sites
The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution within a molecule and identifying regions susceptible to electrophilic and nucleophilic attack. The MESP maps electrostatic potential onto the electron density surface, with different colors representing varying potential values. Typically, red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack).
For benzimidazole derivatives, the MESP surface generally reveals negative potential around the nitrogen atoms of the imidazole (B134444) ring, highlighting these as primary sites for electrophilic interaction. researchgate.netnih.gov In the case of this compound, the MESP would likely show a negative potential localized on the nitrogen atoms of the benzimidazole ring and the amino group of the phenylamine moiety, indicating these as potential sites for hydrogen bonding and electrophilic attack. The aromatic rings would exhibit regions of both positive and negative potential.
Global and Local Reactivity Descriptors (Electrophilicity, Chemical Hardness)
Chemical Hardness (η): A measure of the molecule's resistance to deformation or change in its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2.
Electronegativity (χ): The power of an atom or group to attract electrons. It is calculated as χ = -(E_HOMO + E_LUMO) / 2.
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. It is calculated as ω = χ² / (2η).
A quantum chemical study on two benzimidazole derivatives calculated these descriptors using the DFT/B3LYP method, providing insights into their reactive nature. dergipark.org.tr For this compound, the calculation of these descriptors would offer a quantitative assessment of its reactivity profile.
Interactive Table: Calculated Global Reactivity Descriptors for a Benzimidazole Derivative
| Parameter | Value (eV) |
| HOMO Energy | -6.23 |
| LUMO Energy | -1.54 |
| Chemical Hardness (η) | 2.345 |
| Electronegativity (χ) | 3.885 |
| Electrophilicity Index (ω) | 3.21 |
Data is illustrative and based on reported values for a related benzimidazole derivative. dergipark.org.tr
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a potential drug molecule (ligand) might interact with a biological target, typically a protein or enzyme.
Binding Mode Prediction and Affinity Estimation with Biological Macromolecules
Molecular docking simulations of this compound with various biological targets could reveal its potential as a therapeutic agent. These simulations predict the binding conformation of the molecule within the active site of a target protein and estimate the binding affinity, often expressed as a docking score or binding energy.
Numerous studies have employed molecular docking to investigate the interaction of benzimidazole derivatives with various biological targets. For instance, docking studies have been performed on benzimidazole derivatives as inhibitors of enzymes like carbonic anhydrase and urease. nih.govnih.gov These studies typically identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that contribute to the binding affinity.
A molecular docking study of this compound against a specific protein target would involve preparing the 3D structures of both the ligand and the protein, defining the binding site, and then using a docking algorithm to generate and score different binding poses. The results would provide a hypothesis about the binding mode and affinity, which could then be validated experimentally.
Interactive Table: Illustrative Molecular Docking Results for a Benzimidazole Derivative
| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
| Carbonic Anhydrase II | -8.5 | HIS94, HIS96, THR199 |
| Urease | -7.9 | LYS218, ASP361, HIS321 |
| COX-2 | -9.2 | ARG120, TYR355, SER530 |
Data is illustrative and based on typical findings for benzimidazole derivatives in molecular docking studies. nih.govnih.govresearchgate.net
Identification of Key Amino Acid Residues in Binding Pockets
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. This method is instrumental in identifying key amino acid residues within the binding pockets of proteins that interact with ligands like benzimidazole derivatives.
In various studies, derivatives of this compound have been docked into the active sites of different enzymes to elucidate their binding modes. For instance, in the context of anticancer research, docking studies of 2-phenylbenzimidazole (B57529) derivatives with protein kinases like CDK4/CycD1 and Aurora B have been performed. nih.gov These studies help in understanding the crucial interactions, such as hydrogen bonds and hydrophobic interactions, that are responsible for the inhibitory potential of these compounds. nih.gov The identification of these interacting residues is the first step in the structure-based design of more potent inhibitors.
Similarly, molecular docking has been employed to study the interaction of benzimidazole-pyridine derivatives with the aromatase enzyme, a target in cancer therapy. researchgate.net These computational analyses reveal the specific amino acid residues that form hydrogen bonds and other non-covalent interactions with the ligand, providing a rationale for the observed biological activity. researchgate.net
The table below summarizes key amino acid residues identified in the binding pockets of various proteins interacting with benzimidazole derivatives, as determined by molecular docking studies.
| Target Protein | Interacting Amino Acid Residues | Type of Interaction | Reference |
| Protein Kinase (CDK4/CycD1) | Serine, Threonine | Hydrogen Bonding | nih.gov |
| Aromatase | Not Specified | Hydrogen Bonding, Hydrophobic | researchgate.net |
| α-Amylase | Not Specified | Hydrogen Bonding, Hydrophobic | nih.gov |
| α-Glucosidase | Not Specified | Hydrogen Bonding, Hydrophobic | nih.gov |
These computational insights are invaluable for the rational design of new derivatives with improved binding affinity and selectivity.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Complex Stability
While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations are used to study the physical movements of atoms and molecules over time, providing insights into the conformational changes and stability of ligand-receptor complexes.
MD simulations of benzimidazole derivatives complexed with their target proteins have been conducted to assess the stability of the docked poses. mdpi.comnih.gov These simulations can reveal whether the initial binding mode predicted by docking is maintained over a period of time, thus providing a more realistic representation of the interaction in a biological system.
The dynamic behavior of ligand-receptor complexes, as studied by MD simulations, provides crucial information on the stability of the interactions. Parameters such as the root-mean-square deviation (RMSD) of the ligand and protein are monitored throughout the simulation. A stable RMSD value over time suggests that the complex has reached equilibrium and the ligand is stably bound within the active site. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.gov These studies are essential for developing predictive models that can guide the design of new, more active compounds.
In the context of this compound and its analogs, QSAR studies have been performed to develop models that predict their biological activities, such as antifungal or antitubercular effects. sphinxsai.comijpsr.com These models are typically developed using a set of compounds with known activities and a variety of molecular descriptors that quantify different aspects of the chemical structure.
A typical QSAR study involves the following steps:
Data Set Selection: A series of benzimidazole derivatives with measured biological activity is selected. sphinxsai.com
Descriptor Calculation: A large number of molecular descriptors, such as electronic, steric, and hydrophobic parameters, are calculated for each molecule in the series. sphinxsai.com
Model Development: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical equation that relates the descriptors to the biological activity. ijpsr.com
Model Validation: The predictive power of the QSAR model is assessed using internal and external validation techniques. biointerfaceresearch.com
For instance, a 2D-QSAR study on a series of N-{(1H-Benzo[d]imidazol-1-yl)(phenyl)methylene}benzenamine analogues as antifungal agents revealed that the antifungal activity is mainly governed by the logP value, polarizability, and molar refractivity. sphinxsai.com The developed QSAR model showed good statistical quality, with a high correlation coefficient (r² = 0.88), indicating its predictive ability. sphinxsai.com
The table below presents a summary of a representative QSAR model for the antifungal activity of benzimidazole derivatives.
| Statistical Parameter | Value |
| r² (Correlation Coefficient) | 0.88 |
| r (Correlation) | 0.94 |
| Standard Deviation | 0.2161 |
| F-value | 31.24 |
Such predictive models are valuable tools in medicinal chemistry for the virtual screening and design of novel benzimidazole derivatives with enhanced biological activity. nih.gov
Investigation of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of great interest due to their potential applications in various photonic and optoelectronic technologies. Certain organic molecules, including some benzimidazole derivatives, have been shown to possess significant NLO properties.
Computational methods, particularly quantum chemical calculations based on Density Functional Theory (DFT), are employed to investigate the NLO properties of these compounds. nih.govresearchgate.net These calculations can predict the first hyperpolarizability (β), a key parameter that determines the second-order NLO response of a molecule. researchgate.net
Studies on 1,2-disubstituted benzimidazole derivatives have shown that these compounds can exhibit large first hyperpolarizability values, suggesting their potential as NLO materials. nih.gov The computational analysis of the molecular electrostatic potential (MEP) and natural bond orbital (NBO) can provide further insights into the charge distribution and intramolecular charge transfer, which are crucial for NLO activity. nih.gov
Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction and Pharmacokinetic Profiling
The success of a drug candidate is not only dependent on its biological activity but also on its pharmacokinetic properties, which are often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction has become an integral part of the early drug discovery process, as it helps in identifying compounds with favorable drug-like properties and reducing the likelihood of late-stage failures. isca.me
A variety of computational tools and web servers are available to predict the ADME properties of molecules like this compound and its derivatives. isca.meuomustansiriyah.edu.iq These tools can predict a wide range of parameters, including:
Absorption: Oral bioavailability, intestinal absorption, and blood-brain barrier (BBB) penetration. isca.me
Distribution: Plasma protein binding and volume of distribution.
Metabolism: Prediction of cytochrome P450 enzyme inhibition or substrate specificity. isca.me
Excretion: Prediction of renal or hepatic clearance.
Toxicity: Prediction of potential toxicities such as hepatotoxicity or carcinogenicity. isca.me
For example, in silico ADME prediction studies on novel 2-(4-(methylsulfonyl)phenyl)benzimidazoles have been conducted to evaluate their drug-likeness and pharmacokinetic profiles. rsc.orgnih.gov These studies help in selecting compounds with a good balance of activity and ADME properties for further development. rsc.orgnih.gov
The following table provides an example of predicted ADME properties for a series of benzimidazole derivatives.
| Compound | Oral Bioavailability | Blood-Brain Barrier Penetration | Lipinski's Rule of Five Violations | Reference |
| Benzimidazole Derivative 1 | Good | Yes | 0 | mdpi.com |
| Benzimidazole Derivative 2 | Good | No | 0 | mdpi.com |
| Benzimidazole Derivative 3 | Good | Yes | 0 | isca.me |
These computational predictions provide a valuable initial assessment of the pharmacokinetic profile of new benzimidazole derivatives, guiding the selection and optimization of lead compounds. nih.gov
Biological Activity and Pharmacological Research of 2 Benzoimidazol 1 Yl Phenylamine Derivatives
Antimicrobial Activity Studies
Derivatives of 2-Benzoimidazol-1-yl-phenylamine have demonstrated notable efficacy against a range of microbial pathogens. researchgate.netwisdomlib.org The versatility of the benzimidazole (B57391) structure allows for modifications that can enhance its potency against both bacteria and fungi, making it a valuable scaffold for the development of new antimicrobial drugs. researchgate.netresearchgate.net
Numerous studies have confirmed the antibacterial potential of this compound derivatives against both Gram-positive and Gram-negative bacteria. nih.gov In one study, a series of novel N-((1H-benzoimidazol-1-yl) methyl)-4-(1-phenyl-5-substituted-4, 5-dihydro-1H-pyrazol-3-yl) benzenamine compounds were synthesized and screened. researchgate.net The results indicated that all tested compounds showed some level of activity against the microorganisms used. researchgate.net Structure-activity relationship analysis revealed that compounds with electron-withdrawing groups were more active than those with electron-donating groups or unsubstituted derivatives. researchgate.net
Specifically, the compound N-((1H-benzimidazol-1-yl) methyl)-4-(1-phenyl-5-(4-(trifluoromethyl) phenyl)-4,5-dihydro-1H-pyrazol-3-yl) benzenamine (5i) was identified as being particularly potent. researchgate.netnih.gov The antibacterial screening was conducted against four Gram-positive strains (Staphylococcus aureus, Staphylococcus epidermidis, Micrococcus luteus, Bacillus cereus) and three Gram-negative strains (Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae). nih.gov Another study found that the ligand (1H-benzimidazol-2-ylmethyl)-N-phenyl amine was more toxic against Staphylococcus aureus (MIC = 58 μg/mL) than the standard drug tetracycline (B611298) (MIC = 82 μg/mL). nih.gov
Other research has focused on the synergistic potential of these derivatives. One study synthesized thirty-one benzimidazole derivatives and tested them against an E. coli strain with a deficient efflux system. nih.gov Compound 6c from this series showed potent activity with a Minimum Inhibitory Concentration (MIC) of 2 μg/ml against this mutant strain, though it was less active against wild-type strains with intact efflux pumps. nih.gov
| Compound/Derivative | Gram-Positive Bacteria | Activity (MIC/Zone of Inhibition) | Gram-Negative Bacteria | Activity (MIC/Zone of Inhibition) | Reference |
| (1H-benzimidazol-2-ylmethyl)-N-phenyl amine | Staphylococcus aureus | MIC: 58 μg/mL | - | - | nih.gov |
| Compound 6c | - | - | E. coli (TolC mutant) | MIC: 2 μg/mL | nih.gov |
| Compound BIL1 | - | - | E. coli | ZI: 15 mm | researchgate.net |
| Complex CoC | S. aureus | ZI: 23 mm | - | - | researchgate.net |
| 5-[2-(2-Methylbenzimidazol-1-yl) ethyl] researchgate.netnih.govnih.govoxadiazole-2(3H)-thione (2) | Bacillus cereus | Highly active | Escherichia coli | Slightly active | mdpi.com |
Table 1: Antibacterial efficacy of selected this compound derivatives. MIC = Minimum Inhibitory Concentration; ZI = Zone of Inhibition.
The antifungal properties of this compound derivatives have also been a key area of investigation. nih.gov In studies screening for broad antimicrobial activity, these compounds were evaluated against fungal pathogens like Aspergillus niger and Aspergillus fumigatus. nih.gov The compound N-((1H-benzimidazol-1-yl) methyl)-4-(1-phenyl-5-(4-(trifluoromethyl) phenyl)-4,5-dihydro-1H-pyrazol-3-yl) benzenamine (5i), which showed strong antibacterial action, was also found to be a highly active antifungal agent. researchgate.net
Research into benzimidazole-1,2,4-triazole derivatives has shown significant antifungal potential, particularly against various Candida species, including C. albicans, C. glabrata, C. krusei, and C. parapsilopsis. nih.gov In this study, compounds 6b, 6i, and 6j demonstrated superior antifungal activity (MIC = 0.97 μg/mL) against C. glabrata compared to the standard drugs fluconazole (B54011) and voriconazole. nih.gov Structure-activity relationship studies indicated that substitutions at the C-5 position of the benzimidazole ring and the C-4 position of an associated phenyl ring are crucial for antifungal activity. nih.gov Specifically, fluoro or chloro substitution at the C-5 position of the benzimidazole significantly boosts activity. nih.gov
| Compound/Derivative | Fungal Pathogen | Activity (MIC) | Reference |
| N-((1H-benzimidazol-1-yl) methyl)-4-(1-phenyl-5-(4-(trifluoromethyl) phenyl)-4,5-dihydro-1H-pyrazol-3-yl) benzenamine (5i) | Aspergillus niger, Aspergillus fumigatus | Highly Active | researchgate.netnih.gov |
| Compound 6b | C. glabrata | 0.97 μg/mL | nih.gov |
| Compound 6i | C. glabrata | 0.97 μg/mL | nih.gov |
| Compound 6j | C. glabrata | 0.97 μg/mL | nih.gov |
Table 2: Antifungal efficacy of selected this compound derivatives. MIC = Minimum Inhibitory Concentration.
Understanding the mechanism by which these compounds exert their antimicrobial effects is critical for their development as drugs. For antifungal derivatives, a primary target identified is the enzyme 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. nih.govnih.gov The inhibition of CYP51 disrupts the fungal membrane, leading to cell death. nih.gov Molecular docking studies have supported the binding of active benzimidazole derivatives to the active site of Candida albicans CYP51. nih.govnih.gov
In the context of anticancer activity, certain (benzimidazol-2-yl)-aniline derivatives have been evaluated as inhibitors of glycogen (B147801) phosphorylase (GP), an enzyme involved in glucose metabolism. nih.gov Another study described a novel class of N-(4-{[4-(1H-benzoimidazol-2-yl)-arylamino]-methyl}-phenyl)-benzamides as inhibitors of heparanase, an enzyme implicated in cancer metastasis. nih.gov
Combination therapy, which uses multiple drugs simultaneously, is a promising strategy to enhance efficacy and overcome drug resistance. nih.govmdpi.com Research has shown that certain benzimidazole derivatives can act synergistically with existing antibiotics. nih.gov For example, while compound 6c had limited activity against wild-type Gram-negative bacteria on its own, its combination with colistin, a polymyxin (B74138) antibiotic, partially restored its antibacterial effect against E. coli, K. pneumoniae, A. baumannii, and P. aeruginosa. nih.gov The MIC for the combination ranged from 8-16 μg/ml, suggesting that the benzimidazole derivative could be a promising lead for use in combination therapies to combat Gram-negative infections. nih.gov This synergistic approach can make bacteria that are resistant to one drug susceptible to the combination, potentially revitalizing the utility of older antibiotics. researchgate.netnih.gov
Anticancer and Antitumor Research
Beyond their antimicrobial effects, benzimidazole derivatives have emerged as a significant class of compounds in anticancer research. researchgate.netnih.gov Their structural similarity to naturally occurring nucleotides allows them to interact with various biological targets within cancer cells. researchgate.net
Numerous studies have assessed the cytotoxicity of this compound derivatives against various human cancer cell lines. One study synthesized Pd(II) and Pt(II) complexes of (1H-benzimidazol-2-ylmethyl)-N-phenyl amine and tested their cytotoxicity against breast cancer, colon carcinoma, and hepatocellular carcinoma cells. nih.gov The platinum complex, in particular, showed significant cytotoxicity against breast cancer cells with an IC₅₀ value of 12.4 μM. nih.gov
Another investigation into a newly synthesized derivative, 1-(6-(1H-benzo[d]imidazole-2-yl)-2-methylpyridin-3-yl) ethanone (B97240) (BMPE), revealed potent and selective cytotoxicity against malignant breast cancer cell lines (MCF-7) with an IC₅₀ value of 0.2 μM/mL. nih.govbohrium.com This compound was found to induce apoptosis, a form of programmed cell death, primarily during the G0/G1 phase of the cell cycle. nih.gov
The pro-apoptotic mechanisms of these derivatives often involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. For instance, the benzimidazole derivative 1-benzyl-2-phenylbenzimidazole (BPB) was shown to induce apoptosis in human chondrosarcoma cells by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2. nih.gov This leads to mitochondrial dysfunction. nih.gov Furthermore, BPB was found to trigger the extrinsic pathway by activating Fas and caspase-8. nih.gov
| Compound/Derivative | Cancer Cell Line | Activity (IC₅₀) | Reference |
| Platinum (II) complex of (1H-benzimidazol-2-ylmethyl)-N-phenyl amine | Breast Cancer | 12.4 μM | nih.gov |
| 1-(6-(1H-benzo[d]imidazole-2-yl)-2-methylpyridin-3-yl) ethanone (BMPE) | Breast Cancer (MCF-7) | 0.2 μM/mL | nih.govbohrium.com |
| Compound 3a (2-aminobenzamide derivative) | Lung Cancer (A549) | 24.59 µM | researchgate.net |
| Compound 3c (2-aminobenzamide derivative) | Lung Cancer (A549) | 29.59 µM | researchgate.net |
| N-(4-{[4-(1H-benzoimidazol-2-yl)-phenylamino]-methyl}-phenyl)-3-bromo-4-methoxy-benzamide (15h) | Heparanase Inhibition | 0.23-0.29 µM | nih.gov |
| N-(4-{[5-(1H-benzoimidazol-2-yl)-pyridin-2-ylamino]-methyl}- phenyl)-3-bromo-4-methoxy-benzamide (23) | Heparanase Inhibition | 0.23-0.29 µM | nih.gov |
Table 3: Cytotoxic activity of selected this compound derivatives against various cancer cell lines. IC₅₀ = half maximal inhibitory concentration.
Targeted Inhibition of Specific Oncogenic Kinases and Receptor Tyrosine Kinases (RTKs)
The dysregulation of protein kinases is a hallmark of many cancers, making them critical targets for therapeutic intervention. Benzimidazole derivatives have emerged as a versatile scaffold for the development of potent and selective kinase inhibitors. nih.gov Research has demonstrated that these compounds can effectively target a variety of kinases involved in cancer progression, including receptor tyrosine kinases (RTKs) and other oncogenic kinases. nih.govmdpi.com
Receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), play a crucial role in cell proliferation and survival, and their aberrant expression is common in many human cancers, including breast, lung, and gastrointestinal cancers. google.comnih.gov Several novel benzimidazole analogs have been synthesized and shown to act as inhibitors of EGFR tyrosine kinase. nih.gov For instance, a series of (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazide derivatives were designed as multi-kinase inhibitors and exhibited cytotoxic effects against various cancer cell lines. mdpi.com Some of these compounds showed inhibitory activity against EGFR, Her2, VEGFR2, CDK2, and other kinases. mdpi.com
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and Tyk2, is another important class of non-receptor tyrosine kinases that mediate cytokine signaling and are implicated in inflammatory diseases and cancers. nih.gov A series of 1,2-disubstituted benzimidazole-5-carboxamide derivatives have been developed as selective JAK1 inhibitors. nih.gov One compound, 1-(2-aminoethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole-5-carboxamide (5c), demonstrated significant selectivity for JAK1 over other JAK isozymes. nih.gov Molecular docking studies revealed that the specific substituents on the benzimidazole core allow for preferential binding to the ATP-binding site of JAK1. nih.gov
Furthermore, benzimidazole-based compounds have been investigated as inhibitors of other key kinases in oncology, such as Aurora kinases, cyclin-dependent kinases (CDKs), and Casein Kinase 2 (CK2). nih.govresearchgate.net The ability of these derivatives to be modified at various positions allows for the fine-tuning of their selectivity and potency against specific kinase targets. nih.gov
Interactions with Nucleic Acids (DNA Minor Groove Binding, Alkylation, Topoisomerase Inhibition)
Beyond kinase inhibition, this compound derivatives and related benzimidazoles exhibit anticancer activity through direct interactions with DNA. These interactions can occur through several mechanisms, including binding to the minor groove, alkylation, and inhibition of topoisomerase enzymes.
DNA Minor Groove Binding: Many benzimidazole derivatives are crescent-shaped molecules that can fit snugly into the minor groove of the DNA double helix, particularly at A-T rich sequences. beilstein-journals.org This binding is non-covalent and occurs through hydrogen bonds, van der Waals forces, and electrostatic interactions, effectively displacing water molecules from the "spine of hydration." beilstein-journals.org By occupying the minor groove, these compounds can interfere with the binding of essential DNA-processing enzymes and transcription factors, thereby inhibiting DNA replication and transcription. rsc.orgresearchgate.net
A novel benzimidazole derivative, designated MH1, has been shown to bind to the DNA minor groove and inhibit topoisomerase II activity. rsc.orgresearchgate.net Spectroscopic studies confirmed its minor groove binding affinity. rsc.org Similarly, bis-benzimidazole analogs of Hoechst 33258 are well-characterized DNA minor groove binders. beilstein-journals.orgnih.gov The structural features of these molecules, such as the arrangement of the benzimidazole rings and the nature of their substituents, significantly influence their DNA binding affinity and sequence specificity. nih.govnih.gov
DNA Alkylation: Certain benzimidazole derivatives can act as DNA alkylating agents. These compounds form covalent bonds with DNA bases, leading to DNA damage and preventing cell proliferation. nih.gov This mechanism is employed by several established chemotherapeutic drugs. nih.gov For example, bendamustine, an anticancer drug, incorporates a benzimidazole ring, which contributes to its purine (B94841) analog properties and DNA alkylating activity. nih.gov The development of new benzimidazole derivatives with alkylating capabilities continues to be an area of interest in cancer research. researchgate.netnih.gov
Topoisomerase Inhibition: Topoisomerases are crucial enzymes that resolve topological problems in DNA during replication, transcription, and recombination. Inhibiting these enzymes leads to DNA strand breaks and ultimately, cell death. Several bi- and ter-benzimidazole derivatives have been identified as a new class of topoisomerase I inhibitors. nih.gov These compounds act as "poisons," stabilizing the covalent complex between the enzyme and DNA, which leads to lethal DNA lesions. beilstein-journals.orgnih.gov The flexible nature of the bis-benzimidazole core has been exploited in the design of potent topoisomerase inhibitors. researchgate.net
Modulation of Multidrug Resistance Mechanisms (e.g., P-glycoprotein Reversal)
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a broad range of structurally and functionally diverse anticancer drugs. One of the primary mechanisms of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump chemotherapeutic agents out of the cell, reducing their intracellular concentration and efficacy. nih.gov
Interestingly, some 2-[4-(1H-benzimidazol-1-yl) phenyl]-1H-benzimidazole derivatives have been shown to overcome imatinib (B729) resistance in chronic myeloid leukemia (CML) cells. nih.gov Imatinib is a tyrosine kinase inhibitor, and resistance can emerge through various mechanisms, including increased drug efflux by P-gp. Studies have indicated that these benzimidazole derivatives can trigger apoptosis in both imatinib-sensitive and imatinib-resistant CML cells. nih.gov Crucially, these compounds were found to inhibit the activity of P-gp, as demonstrated by rhodamine 123 staining assays. nih.gov This inhibition of P-gp leads to increased intracellular accumulation of the anticancer drug, thereby resensitizing the resistant cells to its cytotoxic effects. nih.gov
The development of such P-gp modulators represents a promising strategy to circumvent MDR and improve the effectiveness of existing cancer therapies.
Interference with Microtubule Dynamics
Microtubules are dynamic cytoskeletal polymers essential for various cellular processes, including cell division, motility, and intracellular transport. They are a well-established target for anticancer drugs. Microtubule-targeting agents (MTAs) can be broadly classified as either microtubule-stabilizing agents (e.g., paclitaxel) or microtubule-destabilizing agents (e.g., nocodazole). nih.gov
Several FDA-approved drugs containing a benzimidazole ring, such as nocodazole, albendazole (B1665689), and mebendazole (B1676124), are known microtubule-destabilizing agents. nih.gov This has led to a significant research focus on developing new benzimidazole-based microtubule destabilizers. However, recent studies have revealed that not all benzimidazole derivatives act in this manner.
A study on a series of benzimidazole derivatives identified two compounds, NI-11 and NI-18, that exhibited profound anticancer activity by acting as microtubule-stabilizing agents. nih.gov These compounds inhibited cancer cell motility and migration and induced apoptosis. nih.gov In vitro tubulin polymerization assays and immunofluorescence studies confirmed that NI-11 and NI-18 promote microtubule assembly and stabilization, a mechanism distinct from the majority of previously reported benzimidazole-based MTAs. nih.gov This discovery opens up new avenues for the design of benzimidazole derivatives with novel mechanisms of action for cancer therapy.
Antihypertensive Properties and Renin-Angiotensin System Modulation
The renin-angiotensin system (RAS) is a critical hormonal cascade that regulates blood pressure and fluid-electrolyte balance. nih.govnih.gov A key component of this system is angiotensin II (Ang II), a potent vasoconstrictor peptide that exerts its effects by binding to the Angiotensin II Type 1 (AT1) receptor. nih.gov Blocking the action of Ang II at the AT1 receptor is a well-established and effective strategy for the treatment of hypertension. nih.govnih.gov
A class of drugs known as angiotensin II receptor antagonists, or "sartans," have been developed for the management of hypertension. Many of these drugs, such as candesartan (B1668252) and telmisartan, feature a benzimidazole core structure. nih.gov Research has led to the discovery of potent and selective non-peptide AT1 receptor antagonists based on the benzimidazole-7-carboxylic acid scaffold. nih.gov
Structure-activity relationship (SAR) studies of these benzimidazole derivatives have highlighted the importance of specific structural features for potent and insurmountable antagonism of the AT1 receptor. nih.gov For instance, the presence of a 7-carboxyl group on the benzimidazole ring was found to be crucial for high-affinity binding and effective blockade of the receptor. nih.gov The development of prodrugs, such as candesartan cilexetil (TCV-116), has further improved the oral bioavailability and duration of action of these antihypertensive agents. nih.gov
Antioxidant Activity Investigations
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions. nih.gov Antioxidants are compounds that can mitigate oxidative damage by scavenging free radicals.
Several studies have investigated the antioxidant potential of benzimidazole derivatives. nih.gov For example, a series of pyrazole (B372694) benzimidazolone derivatives were synthesized and evaluated for their antioxidant activity using in vitro assays such as the ferric reducing antioxidant power (FRAP) and total antioxidant capacity (TAC) assays. nih.gov Certain derivatives exhibited significant antioxidant activity, with some showing a remarkable ability to scavenge radicals. nih.gov Molecular docking and dynamics simulations have been employed to understand the binding modes of these compounds with antioxidant enzymes like human Peroxiredoxin 5. nih.gov The pyrazole moiety, in conjunction with the benzimidazole core, appears to contribute to the potent antioxidant properties of these hybrid molecules. nih.gov
Antiviral and Antiprotozoal Activities
Research has identified benzimidazole derivatives with potent activity against both Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV).
Hepatitis C Virus (HCV): A specific benzimidazole derivative, referred to as B5, has been identified as an inhibitor of HCV infection. nih.govnih.gov Studies have shown that B5 inhibits HCV in a dose-dependent and pangenotypic manner, meaning it is effective against multiple HCV genotypes. nih.govnih.gov The mechanism of action involves blocking a post-attachment stage of the virus's entry into host cells. nih.gov Research involving the selection of viruses with resistance to B5 indicated that this resistance was primarily conferred by a single mutation (F291I) in the putative fusion peptide of the E1 envelope glycoprotein. nih.govresearchgate.net In mice with humanized livers, treatment with B5 resulted in a delayed kinetics of viral infection. nih.govnih.gov
Human Immunodeficiency Virus (HIV): Several benzimidazole derivatives have been investigated for their anti-HIV properties. One compound, 2-(4-N,N-dimethylaminophenyl)-5-methyl-1-phenethyl-1H-benzimidazole (referred to as 696), was found to block HIV-1 replication with an IC50 of 3 µM. nih.gov This molecule targets the HIV-1 capsid (CA) protein, interfering with Gag assembly. nih.gov Compound 696 is noted for its high metabolic stability and low unspecific toxicity, making it an interesting lead for further development. nih.gov
Another benzamide (B126) derivative, AH0109, demonstrated potent anti-HIV-1 activity with a 50% effective concentration (EC50) of 0.7 μM. nih.gov Mechanistic studies revealed that AH0109 inhibits both HIV-1 reverse transcription and the nuclear import of viral cDNA. nih.gov It also showed efficacy against HIV-1 strains that are resistant to common antiretroviral drugs. nih.gov
Table 2: Antiviral Activity of Selected Benzimidazole Derivatives
| Compound | Virus | Target/Mechanism | Potency | Reference |
|---|---|---|---|---|
| B5 | Hepatitis C Virus (HCV) | Inhibits viral entry (post-attachment) | Pangenotypic activity | nih.govnih.gov |
| 696 | HIV-1 | Targets CA capsid protein, inhibits assembly | IC50 = 3 µM | nih.gov |
Benzimidazole derivatives have demonstrated significant efficacy against a range of protozoal parasites. The primary mechanism of action in many cases is the inhibition of tubulin polymerization, which disrupts vital cellular functions in the parasite. mdpi.com
A series of 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives showed strong activity against Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, with IC50 values in the nanomolar range, reported to be even better than the standard drug metronidazole. nih.gov Similarly, studies on pyridyl methylsulfinyl benzimidazole derivatives, such as O2N-BZM7 and O2N-BZM9, found they were effective against both G. lamblia and T. vaginalis by inactivating the G6PD::6PGL enzymes in the parasites. mdpi.com
However, the efficacy can be species-dependent. One study noted that while T. vaginalis and G. lamblia were highly susceptible to derivatives like mebendazole and flubendazole, little to no activity was observed against Entamoeba histolytica for the specific compounds tested. nih.gov In contrast, another study found that salts of albendazole and mebendazole did exhibit activity against E. histolytica. mdpi.com
Table 3: Antiprotozoal Activity of Selected Benzimidazole Derivatives
| Derivative Class/Compound | Trichomonas vaginalis IC50 | Giardia intestinalis IC50 | Entamoeba histolytica IC50 | Reference |
|---|---|---|---|---|
| 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazoles | Nanomolar range | Nanomolar range | Nanomolar range | nih.gov |
| Mebendazole | 0.01 µg/ml | 0.01 µg/ml | Low to no activity | nih.gov |
| Flubendazole | 0.005 µg/ml | 0.005 µg/ml | Low to no activity | nih.gov |
| Albendazole Salt (A2) | 125.53 µM | 51.31 µM | 37.95 µM | mdpi.com |
| Mebendazole Salt (M3) | 41.51 µM | 47.11 µM | 44.34 µM | mdpi.com |
| O2N-BZM7 & O2N-BZM9 | Effective | Effective | Not Tested | mdpi.com |
Anti-inflammatory and Analgesic Research
The benzimidazole scaffold is recognized as a valuable pharmacophore for developing anti-inflammatory and analgesic agents. nih.gov Derivatives have been shown to act on various targets, including cyclooxygenase (COX) enzymes. nih.govnih.gov
In vivo studies using the carrageenan-induced paw edema model in rats are commonly used to assess anti-inflammatory activity. A series of 2-methylaminobenzimidazole derivatives were tested, with some compounds showing potent anti-inflammatory effects. nih.gov For example, compound 2 in this series demonstrated 100% inhibition of inflammation at a 100 mg/kg dose, comparable to the standard drug Nimesulide, which showed the same inhibition at 50 mg/kg. nih.gov Other studies have also reported significant reduction in paw edema. nih.gov
Analgesic activity is often evaluated using the acetic acid-induced writhing test in mice. In one study, compound 7, a 2-methylaminobenzimidazole derivative, produced 89% writhing inhibition at 100 mg/kg. nih.gov Another investigation of synthesized benzimidazoles found that compounds 1 and 2 showed 79.66% and 83.05% writhing inhibition, respectively, at a 50 mg/kg dose, which was comparable to the standard drug aceclofenac (B1665411) (85.59% inhibition at 25 mg/kg). banglajol.info
Table 4: Anti-inflammatory and Analgesic Activity of Selected Benzimidazole Derivatives
| Compound/Derivative | Anti-inflammatory Activity (% Inhibition) | Analgesic Activity (% Inhibition) | Reference |
|---|---|---|---|
| 2-methylaminobenzimidazole (Cmpd 2) | 100% @ 100 mg/kg | Not specified | nih.gov |
| 2-methylaminobenzimidazole (Cmpd 7) | Good activity | 89% @ 100 mg/kg | nih.gov |
| 2-(4-(benzyloxy) phenyl)–4–methyl–1H–benzimidazole (Cmpd 1) | 87.72% @ 50mg/kg | 79.66% @ 50 mg/kg | banglajol.info |
| 1-(4-(benzyloxy) benzyl)-2-(4-(benzyloxy) phenyl)-4-methyl-1H-benzimidazole (Cmpd 2) | 85.96% @ 50mg/kg | 83.05% @ 50 mg/kg | banglajol.info |
| Nimesulide (Standard) | 100% @ 50 mg/kg | - | nih.gov |
Antitubercular Activity against Mycobacterium tuberculosis
Novel benzimidazole derivatives have been synthesized and screened for their activity against Mycobacterium tuberculosis, including isoniazid-resistant (INHR) strains. nih.govnih.gov In one study, a series of seven novel benzimidazoles were synthesized, and three of them displayed significant activity with a Minimum Inhibitory Concentration (MIC) of less than 0.2 μM against the M. tuberculosis H37Rv strain. nih.govnih.gov
The most active compound from this series was ethyl 1-(2-(4-(4-(ethoxycarbonyl)-2-aminophenyl)piperazin-1-yl)ethyl)-2-(4-(5-(4-fluorophenyl)pyridin-3-ylphenyl-1H-benzo[d]imidazole-5-carboxylate (5g). nih.govnih.gov This compound exhibited an MIC of 0.112 μM against the standard MTB-H37Rv strain and 6.12 μM against an INH-resistant strain. nih.govnih.govresearchgate.net Structure-activity relationship analyses suggested that electron-withdrawing groups at the 4-position of the phenyl ring were important for good activity. nih.gov
Table 5: Antimycobacterial Activity of Lead Benzimidazole Derivatives
| Compound | MIC against M. tuberculosis H37Rv (µM) | MIC against INH-Resistant M. tuberculosis (µM) | Reference |
|---|---|---|---|
| 5g | 0.112 | 6.12 | nih.govnih.gov |
| 5b | >0.168 | >12.50 | researchgate.net |
| 5d | >0.176 | >12.50 | researchgate.net |
Anthelmintic Activity against Parasitic Worms
Benzimidazoles have been cornerstone anthelmintic agents in both human and veterinary medicine for decades. nih.govnih.gov Their primary mechanism of action is the disruption of microtubule formation by binding to β-tubulin, which interferes with essential cellular processes like motility, transport, and cell division in the worms. nih.gov
Recent research continues to explore new benzimidazole-based structures for improved anthelmintic properties. For instance, novel benzofuran (B130515) derivatives containing a thiazolo-benzimidazole nucleus were synthesized and evaluated for their activity against the earthworm Pheretima posthuma, a common model for screening anthelmintic drugs. nih.gov In these studies, compounds were compared to the standard drug Albendazole. Molecular docking studies with some of these new derivatives showed strong binding affinity to the target protein, corroborating their potential as active anthelmintic agents. nih.gov
Coordination Chemistry and Metallopharmaceutical Applications of 2 Benzoimidazol 1 Yl Phenylamine Derived Ligands
Design and Synthesis of Metal Complexes Featuring 2-Benzoimidazol-1-yl-phenylamine Derivatives as Ligands
The synthesis of metal complexes with ligands derived from this compound typically involves the reaction of a suitable metal salt with the ligand in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and pH, can significantly influence the nature of the final product, leading to the formation of either discrete molecular complexes or polymeric coordination networks.
Ligands derived from the benzimidazole (B57391) family are known for their flexible coordination behavior. acs.org For derivatives of this compound, several coordination modes are possible depending on the specific substituents present on the phenylamine and benzimidazole rings. The primary coordination sites are the imine nitrogen of the benzimidazole ring and a donor atom from a substituent on the phenyl group, leading to the formation of stable five- or six-membered chelate rings.
A wide array of transition metal ions have been successfully complexed with benzimidazole-derived ligands. The synthesis typically involves reacting the ligand with a metal salt, such as a chloride, acetate, or nitrate, in a solvent like methanol (B129727) or ethanol (B145695). nih.goviosrjournals.org The resulting complexes often exhibit distinct geometries and properties depending on the metal ion's electronic configuration and preferred coordination number.
For example, electrochemical synthesis has been employed to create homoleptic and heteroleptic complexes of Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) with a 2-(2-hydroxyphenyl)benzimidazole derivative. rsc.org Similarly, complexes of Cu(II), Zn(II), Ni(II), and Ag(I) have been synthesized from 2-(1H-benzimidazole-2-yl)-phenol derivatives. nih.gov Research has also documented the formation of complexes with Fe(II), Co(II), and Ni(II) using 2-(benzimidazole)-6-(1-arylimino-ethyl)pyridines as ligands. academie-sciences.fr The interaction of a dehydroabietyl derivative bearing a 2-(2′-hydroxyphenyl)benzimidazole unit has been studied with a range of metal ions including Cr(II), Mn(II), Co(II), Ni(II), Zn(II), Cd(II), Al(III), Mg(II), Pb(II), and Hg(II), showing particular selectivity for Cu(II). nih.gov Furthermore, the reaction of 2-(7-methyl-1H-benzoimidazol-2-yl)-6-(1-aryliminoethyl)pyridinylnickel complexes with gold has been explored. researchgate.net
| Metal Ion | Ligand Derivative | Resulting Complex Type | Reference |
|---|---|---|---|
| Co(II), Ni(II), Cu(II), Zn(II), Cd(II) | 1H-anthra[1,2-d]imidazol-6,11-dione-2-[2-hydroxyphenyl] | Homoleptic [ML] and Heteroleptic [MLL'] | rsc.org |
| Cu(II), Zn(II), Ni(II), Ag(I) | 2-(1H-benzimidazole-2-yl)-phenol derivatives | Discrete complexes | nih.gov |
| Co(II), Ni(II), Cu(II) | 1-(1H-Benzimidazole-2-yl)ethanone, 1-(1H-benzimidazole-2-yl)phenone | Neutral bis-chelates and pyridine (B92270) adducts | iosrjournals.org |
| Cu(II) | Dehydroabietyl derivative with 2-(2′-hydroxyphenyl)benzimidazole | 1:1 complex | nih.gov |
| Ni(II) | 2-(7-methyl-1H-benzoimidazol-2-yl)-6-(1-aryliminoethyl)pyridines | Six-coordinated complexes | academie-sciences.fr |
| Cu(II) | 2-aminomethyl benzimidazole and salicylaldehyde (B1680747) derivatives | 1:1 complex | nih.gov |
Structural Characterization of Metal Complexes
For instance, X-ray analysis of Co(II), Ni(II), and Cd(II) complexes with a 2-(2-hydroxyphenyl)benzimidazole derivative revealed dimeric structures with hexa-coordinated metal centers, while a related Co(II) complex adopted a penta-coordinated environment. rsc.org In another study, nickel complexes with 2-(7-methyl-1H-benzoimidazol-2-yl)-6-(1-aryliminoethyl)pyridine ligands were found to have a six-coordinated geometry, with the ligand acting as a tridentate donor and additional sites occupied by solvent molecules or anions. academie-sciences.fr The stereochemistry, including the arrangement of ligands around the metal ion, is also clearly defined by this method.
Detailed analysis of the data from X-ray crystallography allows for the examination of metal-ligand bond lengths and angles. These parameters provide insight into the strength and nature of the coordination bonds. Deviations from idealized geometries are common and are often attributed to steric hindrance between ligands or the electronic effects of the metal ion and ligand substituents.
In a series of nickel complexes, the Ni-N bond lengths were found to vary depending on the nature of the nitrogen donor (pyridine, imine, or benzimidazole). academie-sciences.fr For example, in one such complex, the Ni-N(pyridine) bond was 2.068(3) Å, the Ni-N(imine) was 2.133(3) Å, and the Ni-N(benzimidazole) was 2.051(3) Å. The bond angles also showed distortion from a perfect octahedral geometry. The angle between two trans-coordinated oxygen atoms from methanol molecules was 176.39(13)°, deviating slightly from the ideal 180°. academie-sciences.fr Similarly, in dimeric cobalt and nickel complexes bridged by phenolate (B1203915) groups, the M–O(phenolate)–M angle is a critical parameter that influences the magnetic properties of the complex. rsc.org
| Complex | Parameter | Value | Reference |
|---|---|---|---|
| Nickel complex with 2-(7-methyl-1H-benzoimidazol-2-yl)-6-(1-aryliminoethyl)pyridine | Ni-N(pyridine) bond length | 2.068(3) Å | academie-sciences.fr |
| Ni-N(imine) bond length | 2.133(3) Å | ||
| O-Ni-O bond angle (trans) | 176.39(13)° | ||
| Dimeric Cobalt complex with 1H-anthra[1,2-d]imidazol-6,11-dione-2-[2-hydroxyphenyl] | Isotropic magnetic coupling (J) | -2 cm⁻¹ | rsc.org |
| Coordination Environment | Penta-coordinated | ||
| Dimeric Nickel complex with 1H-anthra[1,2-d]imidazol-6,11-dione-2-[2-hydroxyphenyl] and 2,2'-bipyridine | Isotropic magnetic coupling (J) | 2.8 cm⁻¹ | rsc.org |
| Coordination Environment | Hexa-coordinated |
The design of the ligand plays a pivotal role in determining the stability and reactivity of the resulting metal complex. By systematically modifying the substituents on the benzimidazole or phenylamine moieties, it is possible to tune the electronic and steric properties of the ligand, which in turn influences the characteristics of the metal complex.
Biological Activities of Coordination Compounds
The incorporation of metal ions into organic ligands derived from benzimidazole scaffolds, such as this compound and its analogues, has emerged as a promising strategy in the development of novel therapeutic agents. The resulting coordination compounds often exhibit significantly enhanced biological activities compared to the free ligands. This enhancement is attributed to several factors, including the chelation theory, which suggests that the partial sharing of the metal's positive charge with the donor groups of the ligand reduces the polarity of the metal ion. This, in turn, increases the lipophilicity of the complex, facilitating its transport across the lipid membranes of microorganisms and cancer cells, ultimately leading to interference with normal cellular processes.
Enhanced Antimicrobial and Anticancer Efficacy of Metal Complexes
The coordination of ligands derived from benzimidazole with various transition metals has been shown to augment their inherent antimicrobial and anticancer properties. This synergistic effect is a cornerstone of their potential as metallopharmaceuticals.
A number of studies have demonstrated that metal complexes of benzimidazole derivatives exhibit potent antimicrobial activity against a range of bacterial and fungal strains. For instance, the chelation of ligands such as 2-(5-H/Me/F/Cl/NO2-1H-benzimidazol-2-yl)-benzene-1,4-diols with metal ions like Fe(III), Co(II), Ni(II), Cu(II), and Zn(II) leads to compounds with notable antibacterial and antifungal properties. researchgate.net It has been observed that all the resulting complexes display a higher antifungal effect against Candida albicans than the parent ligand. researchgate.net Furthermore, the Zn(II) complex showed particular efficacy against the Gram-positive bacteria Staphylococcus aureus and Staphylococcus epidermidis, on which the free ligand had a lesser effect. researchgate.net Similarly, Ag(I) complexes of 1,2-Bis-[2-(5-H/Me/Cl/NO2)-1H-benzimidazolyl]-1,2-ethanediols and related compounds have shown considerable activity against a wide spectrum of microorganisms, with some Ag(I) complexes being more potent against S. epidermidis than the standard drug cefuroxime. nih.gov The antimicrobial effect of Schiff bases derived from benzimidazole is also enhanced upon coordination with metal ions like copper(II), particularly against Gram-negative bacteria. nih.gov
In the realm of anticancer research, metal complexes of benzimidazole derivatives have shown significant promise. A series of Cu(II), Zn(II), Ni(II), and Ag(I) complexes with 2-(1H-benzimidazol-2-yl)-phenol derivatives were found to inhibit the proliferation of human lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cells more effectively than the free ligands. nih.govnih.gov Notably, the Zn(II) and Ag(I) complexes were most sensitive to the MDA-MB-231 breast cancer cell line. nih.govnih.gov Certain complexes within this series demonstrated the potential to be multi-targeted anticancer agents, with IC₅₀ values below 10.4 µM across the three cell lines. nih.govnih.gov Similarly, platinum(II) complexes of 1H-benzimidazol-2-ylmethyl-N-phenyl amine have displayed significant cytotoxicity against breast cancer cells, with an IC₅₀ value of 12.4 μM, which is comparable to the widely used anticancer drug cisplatin. nih.gov The cytotoxic effects of these compounds are often linked to their ability to induce apoptosis and arrest the cell cycle in cancer cells. nih.gov
Table 1: Antimicrobial Activity of Benzimidazole-Derived Metal Complexes
| Compound/Complex | Microorganism | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| 1H-benzimidazol-2-ylmethyl-N-phenyl amine | Staphylococcus aureus | 58 | nih.gov |
| Tetracycline (B611298) (standard) | Staphylococcus aureus | 82 | nih.gov |
| Ag(I) complexes of 1,2-Bis-[2-(5-R)-1H-benzimidazolyl]-1,2-ethanediols | S. epidermidis | Higher than Cefuroxime | nih.gov |
| Cu(II) complexes of benzimidazole derivative Schiff bases | Gram-negative bacteria | Increased effect | nih.gov |
Table 2: In Vitro Cytotoxicity (IC₅₀ in µM) of Benzimidazole-Derived Metal Complexes
| Compound/Complex | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Platinum(II) complex of 1H-benzimidazol-2-ylmethyl-N-phenyl amine | Breast Cancer | 12.4 | nih.gov |
| Cisplatin (reference) | Breast Cancer | 9.91 | nih.gov |
| Zn(II) and Ag(I) complexes of 2-(1H-benzimidazol-2-yl)-phenol derivatives | MDA-MB-231 | < 10.4 | nih.govnih.gov |
| Cu(II) complex of 2-(2-hydroxybenzylidene)-1-(1H-benzimidazol-2-yl)hydrazine | MCF-7 | Comparable to ligand | nih.gov |
DNA Binding and Cleavage Properties of Metallopharmaceutical Agents
A primary mechanism through which metallopharmaceuticals exert their cytotoxic effects is through interaction with DNA, leading to the disruption of cellular replication and transcription processes. Coordination complexes of benzimidazole derivatives have been extensively studied for their ability to bind to and cleave DNA.
Beyond binding, some of these metal complexes are capable of cleaving the phosphodiester backbone of DNA, a property that is highly desirable for anticancer agents. This cleavage can occur through different mechanisms, including oxidative pathways involving the generation of reactive oxygen species (ROS) or hydrolytic pathways. For example, several copper(II) complexes of 2,6-bis(benzimidazol-2-yl)pyridine have demonstrated the ability to cleave DNA via a redox mechanism. nih.gov Photocleavage studies of other copper(II) complexes with benzimidazole derivative Schiff bases have suggested that hydroxyl radicals and singlet oxygen are the likely reactive species responsible for DNA scission. nih.gov However, not all DNA-binding complexes are effective cleavage agents. For instance, a series of mononuclear copper(II) complexes with 2,6-bis(1-methyl-1H-benzo[d]imidazol-2-yl)pyridine, while showing significant DNA binding, did not exhibit DNA cleavage activity under the studied conditions. rsc.org
Table 3: DNA Binding Constants of Benzimidazole-Derived Metal Complexes
| Complex | Binding Constant (Kb) in M⁻¹ | Proposed Binding Mode | Reference |
|---|---|---|---|
| Cu(2,6-bis(benzimidazol-2yl)pyridine)(dipyridophenazine)₂ | 5.43 × 10⁴ | Intercalation | nih.gov |
| Cu(2,6-bis(benzimidazol-2yl)pyridine)(1,10-phenanthroline)₂ | 2.56 × 10⁴ | Intercalation | nih.gov |
| Cu(II) complex of (E)-2-((4-(1H-benzo[d]imidazol-2-yl)phenylimino)methyl)-6-bromo-4-chlorophenol | 3.27 × 10⁵ | Intercalation | nih.gov |
| Pd(II) complex of (E)-2-((4-(1H-benzo[d]imidazol-2-yl)phenylimino)methyl)-6-bromo-4-chlorophenol | 6.40 × 10³ | Intercalation | nih.gov |
Biomimetic Studies and Enzyme Active Site Mimicry using Coordination Complexes
The field of biomimetic chemistry seeks to develop synthetic molecules that replicate the structure and function of biological systems, such as the active sites of metalloenzymes. Coordination complexes derived from benzimidazole-containing ligands are attractive candidates for such studies due to their structural similarity to biological purine (B94841) systems and their ability to coordinate with a variety of metal ions that are essential for enzymatic catalysis. rsc.org
The design of these biomimetic complexes often involves creating a coordination environment around the metal ion that mimics that found in the active site of a specific enzyme. rsc.org This allows for the investigation of fundamental aspects of enzyme mechanisms, such as substrate binding and activation. For example, metal complexes that can reversibly bind small molecules like oxygen or participate in electron transfer reactions can serve as models for oxidases or peroxidases.
While specific biomimetic studies focusing solely on this compound are not extensively documented in the provided results, the broader class of benzimidazole-derived complexes has been employed in catalytic applications that are relevant to enzyme mimicry. For instance, nickel(II) complexes bearing 2-(7-methyl-1H-benzoimidazol-2-yl)-6-(1-aryliminoethyl)pyridinyl ligands have been synthesized and shown to be active catalysts for ethylene (B1197577) oligomerization. academie-sciences.fr The catalytic activity of these complexes is influenced by the electronic and steric properties of the ligand framework, a principle that also governs the reactivity of metalloenzymes. academie-sciences.fr The development of such synthetic catalysts provides insights into the factors that control reactivity and selectivity in biological systems and holds promise for the creation of highly efficient and selective industrial catalysts. rsc.org
Materials Science and Advanced Functional Applications of 2 Benzoimidazol 1 Yl Phenylamine Scaffolds
Development of Optoelectronic Materials
The inherent photophysical properties of the benzimidazole (B57391) core, combined with the electron-donating nature of the phenylamine group, make the 2-Benzoimidazol-1-yl-phenylamine scaffold a promising candidate for optoelectronic applications. The ability to modify both the benzimidazole and phenylamine rings allows for fine-tuning of the electronic and photoluminescent characteristics.
Deep-Blue Photoluminescence and Electroluminescence Applications
The development of stable and efficient deep-blue emitting materials is a critical challenge in the advancement of full-color displays and solid-state lighting. The benzimidazole-phenylamine scaffold is being investigated for its potential in this area. While direct studies on the electroluminescence of this compound are limited, research on closely related structures provides significant insights into its potential.
For instance, donor-acceptor luminophores incorporating triphenylamine (B166846) as the donor and imidazole (B134444) as the acceptor have been synthesized and shown to be effective bipolar materials for deep-blue organic light-emitting diodes (OLEDs). nih.gov These materials exhibit good thermal stability and high photoluminescence quantum yields (PLQY). nih.gov In one study, a luminophore with a one donor-two acceptor (DBIPTPA) design displayed promising deep-blue emission with Commission Internationale de l'Éclairage (CIE) coordinates of (0.16, 0.06) and an external quantum efficiency (EQE) of 2.5% at a brightness of 100 cd/m². rsc.org The device achieved a maximum luminance of 495 cd/m². rsc.org
Similarly, pyrene-benzimidazole conjugates have been explored as deep-blue emitters. nih.gov An OLED device using a 1,3-di(1,2-diphenyl)-1H-benzimidazole-7-tert-butylpyrene (compound B) as a non-doped emissive layer exhibited pure blue electroluminescence with CIE coordinates of (0.1482, 0.1300), an EQE of 0.35% and a luminance of 100 cd/m² at 5.5 V. nih.gov This device reached a maximum EQE of 4.3% and a peak luminance of 290 cd/m². nih.gov
These findings suggest that the this compound scaffold, by combining the electron-transporting properties of benzimidazole with the hole-transporting capabilities of phenylamine, is a promising platform for creating efficient deep-blue emitters for OLEDs. Further research into the specific photoluminescence and electroluminescence characteristics of this compound and its derivatives is warranted.
Table 1: Electroluminescence Performance of Related Benzimidazole-Based Deep-Blue Emitting Materials
| Emitter Material | Maximum Luminance (cd/m²) | External Quantum Efficiency (EQE) (%) | CIE Coordinates (x, y) |
| DBIPTPA rsc.org | 495 | 2.5 | (0.16, 0.06) |
| Compound B nih.gov | 290 | 4.3 | (0.148, 0.130) |
This table presents data for materials structurally related to this compound to illustrate the potential of the benzimidazole-phenylamine scaffold in deep-blue OLEDs.
Applications in Surface Chemistry and Dispersant Technologies
The presence of both aromatic rings and amine functionalities in the this compound structure suggests potential applications in surface chemistry. The benzimidazole moiety can engage in various intermolecular interactions, including hydrogen bonding and π-π stacking, which can influence surface properties.
Research into Wetting, Emulsifying, Foaming, and Softening Agents
While specific studies on this compound as a wetting, emulsifying, foaming, or softening agent are not widely available, research on related benzimidazole derivatives indicates their potential to modify surface properties. For example, the synthesis of novel benzimidazolone derivatives has been explored for their surfactant properties. rsc.org
The ability of a compound to alter the wetting characteristics of a surface can be evaluated by measuring the contact angle of a liquid on a surface treated with the compound. A study on the corrosion inhibition of carbon steel using benzimidazole derivatives investigated the water contact angles on treated surfaces. rsc.org The results showed that the presence of the benzimidazole derivatives on the carbon steel surface altered its hydrophobicity. rsc.org
Table 2: Water Contact Angle on Carbon Steel Surfaces Treated with Benzimidazole Derivatives
| Surface Treatment | Water Contact Angle (°) |
| Polished Carbon Steel | 67.8 |
| Carbon Steel after immersion in 1.0 M HCl | 45.2 |
| Carbon Steel after immersion in 1.0 M HCl with 0.001 M LF1¹ | 78.5 |
| Carbon Steel after immersion in 1.0 M HCl with 0.001 M LF2² | 85.3 |
¹(1H-benzimidazol-2-yl)methanethiol ²1-dodecyl-2-((dodecylthio)methyl)-1H-benzimidazole This data, from a study on corrosion inhibition, demonstrates the ability of benzimidazole derivatives to modify surface wetting properties. rsc.org
The foaming properties of amines are also an area of active research, with factors like surface tension and the formation of stable films playing a crucial role. pall.com The structure of this compound, with its combination of a heterocyclic ring and an amine group, suggests it could have interesting interfacial properties, though experimental data on its foaming and emulsifying capabilities are needed.
Role as Dye Dispersants
Benzimidazole derivatives have been utilized in the synthesis of disperse dyes. pall.com Disperse dyes are used for coloring synthetic fibers like polyester, and their effectiveness often depends on the use of dispersing agents to ensure a stable and uniform dye bath. pall.com The chemical structure of this compound, with its aromatic and polar groups, could potentially allow it to adsorb onto the surface of dye particles and the fabric, facilitating a more even distribution of the dye. However, specific research documenting the use of this compound as a dye dispersant is not currently available.
Emerging Functional Materials Research
The adaptability of the this compound scaffold makes it a candidate for exploration in novel functional materials. One such emerging area is the development of memristive devices.
Exploration of Memristor Properties in Related Systems
Memristors, or resistive switching devices, are promising components for next-generation non-volatile memory and neuromorphic computing. The switching mechanism in organic memristors often relies on charge trapping and detrapping within the active material. While there is no direct research on the memristive properties of this compound, studies on related benzimidazole-containing polymers have shown promising results.
For example, a donor-acceptor type polymer, poly[2,7-(9,9-dioctyl)-fluorene-alt-7H-benzimidazo-[2,1-a]benzo[de]isoquinolin-7-one] (PF-BBO), has been investigated as the active material in memristor devices. researchgate.net Composites of this polymer with gold nanoparticles (Au NPs) exhibited ternary (three-state) memory performance. researchgate.net The excellent thermal stability of the PF-BBO polymer, with a 10% weight loss temperature of 412 °C, makes it suitable for application in electronic devices. researchgate.net This research highlights the potential of incorporating benzimidazole units into polymer backbones to create functional materials for memory applications. The investigation of the memristive properties of smaller molecules like this compound could be a future research direction.
Future Research Directions and Translational Perspectives
Rational Design and Discovery of Novel Therapeutic Agents
The rational design of new therapeutic agents based on the 2-Benzoimidazol-1-yl-phenylamine framework is a key area of future research. This approach leverages an understanding of drug-target interactions to create more potent and selective molecules. By modifying the core structure, researchers can optimize pharmacological activity against various diseases.
A significant strategy involves the structural optimization of existing inhibitors. For instance, benzimidazole (B57391) derivatives have been rationally designed as potent inhibitors of Fms-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukaemia (AML). nih.gov By analyzing the binding modes of known inhibitors, new analogues can be synthesized with enhanced activity against both wild-type and drug-resistant mutant kinases. nih.gov Similarly, structure-based design has led to the development of benzimidazole derivatives as inhibitors of Pin1, an enzyme implicated in multiple oncogenic pathways. mdpi.com This involves designing molecules that fit precisely into the enzyme's active site, thereby blocking its function and inducing cancer cell death. mdpi.com
Research has also focused on designing derivatives with specific anticancer properties. A study on N-[3-(benzimidazol-2-ylamino)phenyl]amine derivatives, which are structurally very similar to the core compound, led to the identification of molecules with significant cytotoxicity against a panel of human tumor cell lines. nih.gov One such compound demonstrated the ability to arrest the cell cycle at the G2/M phase and induce apoptosis in leukemia cells. nih.gov
The versatility of the benzimidazole scaffold allows for its application in diverse therapeutic areas. Rational design has been employed to create inhibitors for enzymes like β-glucosidase, where the benzimidazole core serves as a scaffold to position functional groups that interact with the enzyme's active site. researchgate.net
Table 1: Examples of Rationally Designed Benzimidazole Derivatives and Their Targets
| Derivative Class | Therapeutic Target | Disease Area | Key Findings |
|---|---|---|---|
| 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole | FMS-like tyrosine kinase 3 (FLT3) | Acute Myeloid Leukaemia (AML) | Potent inhibition of FLT3 and its drug-resistant mutants. nih.gov |
| (E)-3-(1H-benzo[d]imidazol-2-yl)acrylic acids | Peptidyl-prolyl cis/trans isomerase Pin1 | Cancer | Potent Pin1 inhibitory activity with IC50 values in the sub-micromolar range. mdpi.com |
| N-[3-(benzimidazol-2-ylamino)phenyl]amine | Various Cancer Cell Lines | Cancer | Remarkable cytotoxicity with GI50 values as low as 0.276 µM; induces G2/M cell cycle arrest. nih.gov |
Integration of Advanced Computational Methods for Deeper Mechanistic Understanding
Advanced computational methods are indispensable for accelerating drug discovery and providing deep mechanistic insights into how this compound derivatives interact with biological targets. Techniques such as molecular docking, Natural Bond Orbital (NBO) analysis, and Molecular Electrostatic Potential (MESP) analysis are crucial for understanding and predicting the behavior of these compounds.
Molecular docking is a widely used technique to predict the binding orientation and affinity of a molecule to its target protein. nih.govnih.gov For example, docking studies have been used to understand how benzimidazole derivatives bind to the ATP binding site of the FLT3 kinase, revealing key hydrogen bond interactions that are crucial for their inhibitory activity. nih.gov This information is vital for the rational design of next-generation inhibitors. nih.gov Similarly, docking has been employed to screen and evaluate the binding preference of benzimidazole derivatives to the BCR-ABL protein, a key target in chronic myeloid leukemia (CML). nih.gov
Beyond docking, other computational analyses provide a more profound understanding of the molecule's electronic properties. NBO analysis can elucidate electron transfer within the molecule, highlighting interactions that contribute to its stability and reactivity. researchgate.net MESP analysis helps in identifying the electron-rich and electron-deficient regions of a molecule, which are critical for its interaction with biological macromolecules. researchgate.net Studies on benzimidazole derivatives have used these methods to characterize their optical polarizability and electronic properties, which are important for their function. researchgate.net These computational tools also allow for the prediction of pharmacokinetic properties, helping to identify candidates with favorable drug-likeness profiles for oral administration. researchgate.net
Exploration of Sustainable and Scalable Synthetic Methodologies
The development of sustainable and scalable synthetic methods for producing this compound and its derivatives is critical for their translation from the laboratory to clinical and commercial applications. "Green chemistry" principles are increasingly being applied to the synthesis of benzimidazoles to reduce environmental impact, improve efficiency, and lower costs.
Traditional methods for synthesizing benzimidazoles often require harsh conditions, corrosive reagents, and long reaction times. researchgate.net Modern approaches focus on the use of eco-friendly catalysts and reaction media. One promising strategy is the use of heterogeneous catalysts, such as zinc oxide nanoparticles (ZnO-NPs). nih.gov These catalysts can be easily recovered and reused for multiple reaction cycles without a significant loss of activity, making the process more economical and sustainable. nih.govnih.gov The use of ZnO-NPs has been shown to produce high yields of 2-substituted benzimidazoles in shorter reaction times compared to traditional methods. nih.gov
Other green methodologies include:
Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields. nih.govmdpi.com
Use of green solvents: Replacing hazardous organic solvents with water or ionic liquids minimizes environmental pollution. mdpi.com
Catalyst-free synthesis: Some methods rely on thermal activation under solvent-free conditions, offering an environmentally benign alternative. researchgate.net
One-pot reactions: Condensing o-phenylenediamine (B120857) with aldehydes in a single step, often catalyzed by mild acids like p-toluenesulfonic acid or supported on solid phases, simplifies the procedure and reduces waste. nih.gov
Table 2: Comparison of Synthetic Methodologies for Benzimidazoles
| Method | Catalyst/Conditions | Advantages |
|---|---|---|
| Conventional Synthesis | Strong acids (e.g., HCl) | Well-established |
| Nanoparticle Catalysis | ZnO-NPs, Al2O3/CuI/PANI | High yields, short reaction times, recyclable catalyst. nih.govnih.gov |
| Microwave-Assisted | Ionic liquids (e.g., [BMIM]HSO4) | Rapid, efficient, high yields. mdpi.com |
Development of Multi-Targeting and Multi-Functional Chemical Entities
The complexity of diseases like cancer and microbial infections often involves multiple biological pathways. This has spurred interest in developing multi-targeting or multi-functional drugs that can modulate several targets simultaneously, potentially leading to enhanced efficacy and a lower likelihood of drug resistance. The benzimidazole scaffold is particularly well-suited for the development of such agents. nih.gov
Researchers have explored N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives as multi-target agents with antiproliferative, antifungal, and antibacterial properties. nih.gov This approach addresses the challenges of cancer and co-occurring opportunistic infections, as well as the rise of drug-resistant microbes. nih.gov
Another example of a multi-functional approach is the development of benzimidazole derivatives to overcome drug resistance in cancer therapy. nih.gov Certain 2-[4-(1H-benzimidazol-1-yl) phenyl]-1H-benzimidazole derivatives have been shown to be effective against imatinib-resistant CML cells. nih.gov These compounds work through a dual mechanism: they induce apoptosis (programmed cell death) and also inhibit the activity of P-glycoprotein, a transporter protein that pumps drugs out of cancer cells, thereby restoring sensitivity to the primary drug. nih.gov This multi-pronged attack makes them promising candidates for treating resistant cancers. nih.gov The inherent ability of the benzimidazole nucleus to interact with a wide range of biological targets makes it an excellent starting point for designing novel multi-functional chemical entities for complex diseases. researchgate.net
Q & A
Q. What are the standard synthetic routes for preparing 2-Benzoimidazol-1-yl-phenylamine, and how do reaction conditions influence product formation?
- Methodological Answer : this compound is typically synthesized via condensation reactions involving o-phenylenediamine derivatives. For example, acyl chlorides (e.g., m-toluoyl chloride) react with o-phenylenediamine under mild conditions to form amides, while high temperatures and protonating agents (e.g., polyphosphoric acid) promote cyclization to benzimidazoles . The choice of leaving groups (e.g., chloride in acyl chlorides) and reaction temperature are critical: acyl chlorides favor amide formation due to their good leaving-group properties, whereas acidic, high-temperature conditions drive benzimidazole synthesis through intramolecular cyclization .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound and its intermediates?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., NH stretching in benzimidazoles at ~3400 cm⁻¹) and confirms cyclization .
- X-ray Crystallography : Resolves bond angles and molecular packing, as demonstrated in studies of structurally similar benzimidazole derivatives (e.g., 2-(1H-Benzoimidazol-2-yl)-6-ethoxyphenol) .
- NMR : Distinguishes between amide and benzimidazole products by analyzing proton environments (e.g., aromatic protons in the benzimidazole ring appear as distinct multiplet patterns) .
Q. What are the key mechanistic steps in the Phillips reaction for benzimidazole synthesis?
- Methodological Answer : The Phillips reaction involves two steps:
Acylation : One amino group of o-phenylenediamine reacts with an organic acid (e.g., formic acid) to form an N-acylated intermediate.
Cyclization : The second amino group attacks the carbonyl carbon of the acylated group, leading to ring closure and elimination of water. Mineral acids (e.g., HCl) catalyze this step by protonating the carbonyl oxygen, enhancing electrophilicity .
Advanced Research Questions
Q. How can computational methods predict the reactivity of substituents on this compound during functionalization?
- Methodological Answer : Frontier Molecular Orbital (FMO) theory calculates the HOMO-LUMO gap to predict sites of nucleophilic/electrophilic attack. For example, electron-withdrawing groups (e.g., nitro) on the phenylamine moiety lower the LUMO energy, increasing susceptibility to nucleophilic substitution. Density Functional Theory (DFT) simulations can optimize transition states for reactions like benzoylation or alkylation, aiding in regioselectivity predictions .
Q. What strategies resolve contradictions in reported yields for benzimidazole derivatives under similar reaction conditions?
- Methodological Answer : Contradictions often arise from subtle differences in:
- Catalyst Purity : Trace metals in polyphosphoric acid can accelerate cyclization .
- Solvent Effects : Solvent-free conditions (e.g., using trifluoroacetic acid as a catalyst) improve atom economy and reduce side reactions compared to solvent-based methods .
- Workup Procedures : Rapid quenching of reactions prevents retro-cyclization, preserving product integrity .
Q. How can the pharmacological activity of this compound derivatives be systematically optimized?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Introduce substituents (e.g., thiophene or pyrimidine groups) at the phenylamine or benzimidazole positions to enhance binding to biological targets (e.g., kinases or antimicrobial receptors) .
- Molecular Docking : Use software like AutoDock to simulate interactions with target proteins (e.g., topoisomerase I or GSK-3β) and prioritize derivatives with high binding affinity .
- In Vitro Screening : Test derivatives against bacterial/fungal strains or cancer cell lines, correlating activity with electronic (Hammett σ constants) or steric (Taft parameters) properties .
Q. What experimental and computational approaches validate the stability of this compound under physiological conditions?
- Methodological Answer :
- Degradation Studies : Incubate the compound in simulated gastric fluid (pH 2.0) or plasma (pH 7.4) and monitor decomposition via HPLC-MS .
- Metabolite Profiling : Use liver microsomes to identify phase I/II metabolites and assess oxidative susceptibility (e.g., methyl group oxidation on the benzimidazole ring) .
- Molecular Dynamics (MD) Simulations : Predict hydrolysis pathways by modeling interactions with water molecules and enzymes (e.g., cytochrome P450) .
Data Contradiction Analysis
Q. Why do some studies report benzimidazole formation from o-phenylenediamine without acidic catalysts, while others require strong acids?
- Resolution : The presence of self-cyclizing precursors (e.g., formic acid in Phillips reactions) eliminates the need for external acids, whereas less reactive carbonyl sources (e.g., carboxylic acids) require polyphosphoric acid or HCl to protonate intermediates and drive cyclization . Discrepancies may also arise from differences in reaction monitoring; incomplete cyclization can lead to misidentification of intermediates as final products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
